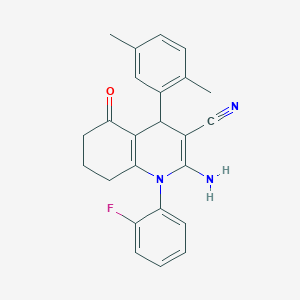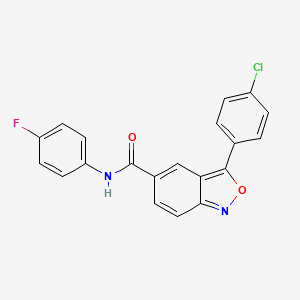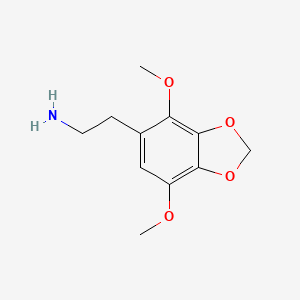
2-Amino-4-(2,5-dimethylphenyl)-1-(2-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-(2,5-dimethylphenyl)-1-(2-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with various functional groups such as amino, dimethylphenyl, fluorophenyl, oxo, and carbonitrile
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(2,5-dimethylphenyl)-1-(2-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step reactions. One common method is the Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and an ammonium acetate in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent for several hours to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(2,5-dimethylphenyl)-1-(2-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups, such as carbonyl groups, into alcohols or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce alcohols or amines. Substitution reactions can introduce various substituents, leading to a wide range of derivatives.
Scientific Research Applications
2-Amino-4-(2,5-dimethylphenyl)-1-(2-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound is investigated for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-Amino-4-(2,5-dimethylphenyl)-1-(2-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The pathways involved can vary depending on the specific application, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and induction of cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-phenyl-1,4-dihydropyridine-3-carbonitrile: A related compound with a similar core structure but different substituents.
2-Amino-4-(2,5-dimethylphenyl)-1,4-dihydropyridine-3-carbonitrile: Another derivative with a similar substitution pattern but lacking the fluorophenyl group.
2-Amino-4-(2,5-dimethylphenyl)-1-(4-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile: A closely related compound with a different position of the fluorine atom.
Uniqueness
The uniqueness of 2-Amino-4-(2,5-dimethylphenyl)-1-(2-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile lies in its specific combination of functional groups and structural features
Properties
Molecular Formula |
C24H22FN3O |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
2-amino-4-(2,5-dimethylphenyl)-1-(2-fluorophenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C24H22FN3O/c1-14-10-11-15(2)16(12-14)22-17(13-26)24(27)28(19-7-4-3-6-18(19)25)20-8-5-9-21(29)23(20)22/h3-4,6-7,10-12,22H,5,8-9,27H2,1-2H3 |
InChI Key |
RMFOKASERWHSBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2C(=C(N(C3=C2C(=O)CCC3)C4=CC=CC=C4F)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-benzyl-3,3-dimethyl-6-(morpholin-4-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B11456229.png)
![3-phenyl-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-2,1-benzoxazole-5-carboxamide](/img/structure/B11456235.png)

![5-methyl-6-(3-methylbenzyl)-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11456262.png)
![2-Oxo-2-[(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)amino]ethyl diethylcarbamodithioate](/img/structure/B11456266.png)
![Methyl 6-[(4-chlorophenoxy)methyl]-4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11456271.png)

![(2E)-3-[5-(4-bromophenyl)furan-2-yl]-N-(2-methylquinolin-8-yl)prop-2-enamide](/img/structure/B11456284.png)

![8-ethyl-3-phenyl-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B11456292.png)

![3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-[1-(4-methoxyphenyl)-2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl]-N-methylpropanamide](/img/structure/B11456305.png)
![N-{3-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]propyl}butanamide](/img/structure/B11456306.png)
![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-nitrobenzamide](/img/structure/B11456310.png)
